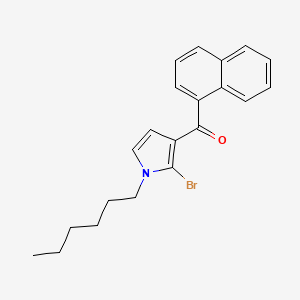
Fluoxastrobin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoxastrobin-d4 is a systemic fungicide belonging to the strobilurin class of compounds. It is primarily used in agriculture to control a wide range of fungal diseases in crops such as cereals, vegetables, and fruits. The compound is known for its broad-spectrum activity and its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
準備方法
The synthesis of Fluoxastrobin-d4 involves several key steps. One common method includes the reaction of methoxy methylenebenzofuran ketone with 4,6-dichloropyrimidine in the presence of a catalyst such as 1-propyl triethylene diamine bromide. This reaction is followed by an etherification process with o-hydroxy nitrile to yield this compound. The overall yield of this reaction can reach over 85% when using the appropriate catalysts and reaction conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the high purity of the final product .
化学反応の分析
Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fluoxastrobin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with various biological targets.
Biology: Researchers use this compound to investigate its effects on fungal pathogens and to develop new fungicidal formulations.
Medicine: While primarily used in agriculture, this compound’s mode of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Industry: The compound is used in the development of new agricultural products and formulations to enhance crop protection
作用機序
Fluoxastrobin-d4 exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site in the mitochondrial electron transport chain. This inhibition disrupts the normal respiration process, leading to a lack of energy production and ultimately causing the death of the fungal cells .
類似化合物との比較
Fluoxastrobin-d4 is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:
Azoxystrobin: Known for its broad-spectrum activity and used in various crops.
Trifloxystrobin: Often used in combination with other fungicides for enhanced efficacy.
Pyraclostrobin: Noted for its high potency and effectiveness against a wide range of fungal pathogens.
This compound is unique in its specific chemical structure, which provides certain advantages in terms of stability and efficacy under different environmental conditions .
特性
分子式 |
C21H16ClFN4O5 |
|---|---|
分子量 |
462.8 g/mol |
IUPAC名 |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |
InChIキー |
UFEODZBUAFNAEU-RUDXQCQQSA-N |
異性体SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |
正規SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
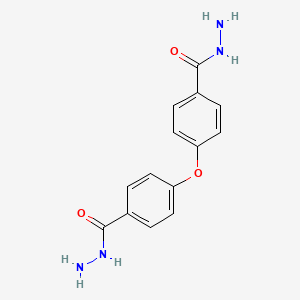
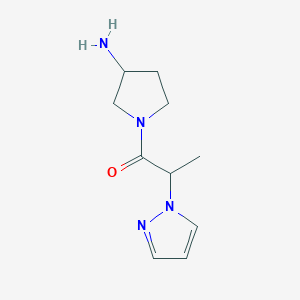
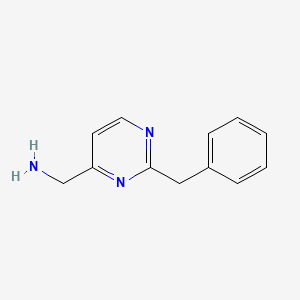

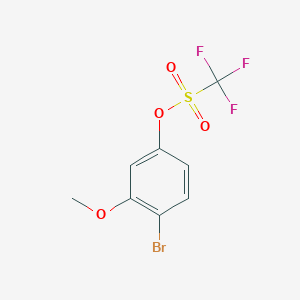
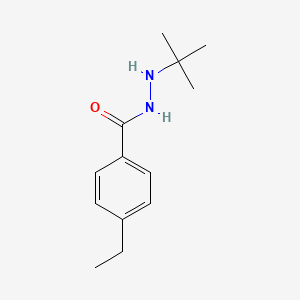
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)

![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
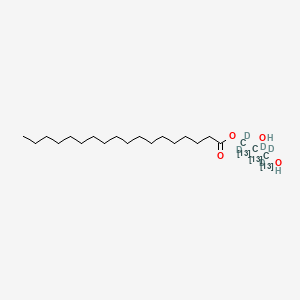
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)

